N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-chloro-4,6-dimethylphenyl group and a 4-methyl-1,1,3-trioxo-thiazolidine moiety. Its synthesis involves multi-step reactions starting from Friedel-Crafts acylation of benzene derivatives with p-tosyl chloride, followed by hydrazide formation and subsequent nucleophilic addition with 2,4-difluorophenyl isothiocyanate . Key structural confirmation is achieved via spectral analysis:
- IR spectroscopy: Absence of C=O stretching (~1663–1682 cm⁻¹) in the final triazole-thione derivatives confirms cyclization, while C=S vibrations (~1247–1255 cm⁻¹) and NH stretching (3278–3414 cm⁻¹) validate the thione tautomer .
- NMR and MS: ¹H/¹³C-NMR and mass spectrometry confirm regioselective S-alkylation and molecular integrity .
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-11-8-12(2)17(16(19)9-11)20-28(25,26)15-6-4-14(5-7-15)21-18(22)13(3)10-27(21,23)24/h4-9,13,20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJBAFMKODRYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Research indicates that derivatives of thiazolidinone, including the target compound, exhibit significant antibacterial properties. In studies comparing synthesized thiazolidinone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, some compounds demonstrated comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| N-(2-chloro...) | Bacillus subtilis | 8 µg/mL |
Antifungal Activity
In addition to antibacterial effects, thiazolidinone derivatives have also shown antifungal activity. The compound was tested against various fungal strains including Aspergillus niger and Candida albicans, yielding promising results that suggest its potential as an antifungal agent .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Aspergillus niger | 32 µg/mL |
| N-(2-chloro...) | Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The sulfonamide moiety is known to interfere with folic acid synthesis in bacteria, leading to growth inhibition.
Case Studies and Research Findings
A notable study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound exhibited a significant reduction in bacterial load compared to controls. The study highlighted the compound's potential for further development as a therapeutic agent in infectious diseases .
Another investigation focused on the compound's safety profile. Toxicological assessments revealed that at therapeutic doses, there were no significant adverse effects observed in animal models. This suggests a favorable safety margin for potential clinical applications .
Comparison with Similar Compounds
Halogenated Aryl Sulfonamides
Compounds such as 5-(4-(4-chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (, Compound [7]) share a sulfonyl-triazole-thione backbone but differ in substituents:
- Electron-withdrawing effects: The title compound’s 2-chloro-4,6-dimethylphenyl group combines chloro (electron-withdrawing) and methyl (electron-donating) groups, creating a balanced electronic environment.
Heterocyclic Hybrid Sulfonamides
- N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide (): This compound integrates a thiazole and pyrimidine-thione system. Unlike the title compound’s trioxo-thiazolidine, the pyrimidine-thione core may exhibit reduced oxidative stability due to the absence of sulfone groups .
Physicochemical and Spectral Comparisons
Table 1: Key Spectral and Physical Properties
| Compound Name | IR C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) | Notable Substituents | Tautomerism Observed? |
|---|---|---|---|---|
| N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-thiazolidinyl)sulfonamide | 1247–1255 | 3278–3414 | Trioxo-thiazolidine, chloro-dimethylphenyl | Yes (thione form) |
| 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-F₂-phenyl)-triazole-3-thione [7] | 1247–1255 | 3150–3319 | 2,4-Difluorophenyl, triazole-thione | Yes (thione form) |
| N-(2-thiazolyl)-4-(tetrahydro-thioxo-pyrimidinyl)benzenesulfonamide | Not reported | Not reported | Thiazole, pyrimidine-thione | Likely (thiol-thione) |
| (S)-N-((4-methoxyphenyl)(naphthyl)methyl)-4-methylbenzenesulfonamide | Absent | 3270–3300* | Methoxyphenyl, naphthyl | No |
Key Observations :
Tautomerism : The title compound and ’s triazole-thiones exhibit thione tautomerism, critical for reactivity in nucleophilic substitutions. In contrast, ’s pyrimidine-thione derivatives may favor thiol-thione equilibria, affecting their stability .
Solubility : The title compound’s chloro-dimethylphenyl group enhances lipophilicity compared to ’s methoxy-naphthyl derivative, which benefits from polar methoxy interactions .
Key Observations :
Preparation Methods
Sulfonylation of 2-Chloro-4,6-dimethylaniline
The synthesis begins with the reaction of 2-chloro-4,6-dimethylaniline and benzenesulfonyl chloride under basic conditions. A typical procedure involves:
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Dissolving 2-chloro-4,6-dimethylaniline (1.0 equiv) in anhydrous dichloromethane.
-
Adding triethylamine (1.2 equiv) as a base to scavenge HCl.
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Dropwise addition of benzenesulfonyl chloride (1.1 equiv) at 0–5°C.
-
Stirring at room temperature for 12–24 hours.
Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield Intermediate A as a white solid.
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
| Characterization | ¹H NMR, ¹³C NMR, IR |
Synthesis of Intermediate B: 4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine
Cyclization of Mercaptoacetamide Derivatives
The thiazolidinone core is synthesized via cyclization of 3-mercapto-N-(4-methylphenyl)acetamide in the presence of oxidizing agents:
-
Dissolving 3-mercapto-N-(4-methylphenyl)acetamide (1.0 equiv) in dimethylformamide (DMF).
-
Adding oxone (2.5 equiv) as an oxidizing agent.
-
Heating at 80°C for 6 hours to facilitate cyclization and sulfone formation.
Optimization Note : Elevated temperatures (>100°C) lead to decomposition, while lower temperatures (<60°C) result in incomplete oxidation.
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution
The final step involves coupling Intermediate A with Intermediate B under Mitsunobu conditions:
-
Combining Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF).
-
Adding diethyl azodicarboxylate (DEAD, 1.5 equiv) at 0°C.
-
Stirring at room temperature for 24 hours.
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | ≥95% |
| Melting Point | 214–217°C |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach condenses the synthesis into three steps:
-
Sulfonylation : Direct reaction of 2-chloro-4,6-dimethylaniline with 4-(chlorosulfonyl)benzoic acid.
-
Thiazolidinone Formation : In situ cyclization using ethyl bromoacetate and thiourea derivatives.
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Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) to introduce sulfone groups.
Advantages : Reduced purification steps; Disadvantages : Lower overall yield (52–60%) due to competing side reactions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Q & A
Q. What synthetic strategies are recommended for optimizing yield and purity of this compound?
Methodological Answer: The synthesis involves multi-step reactions, often requiring:
- Copolymerization techniques (e.g., using CMDA and DMDAAC monomers under controlled conditions) to stabilize reactive intermediates .
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency .
- Catalysts : Trichloroisocyanuric acid (TCICA) or potassium carbonate for amide bond formation .
- Temperature control : Reactions typically proceed at 60–80°C to avoid side products .
Q. Key Optimization Table
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetonitrile/DMF | |
| Catalyst | TCICA or K₂CO₃ | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic methods are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and methyl groups) and validates sulfonamide/thiazolidinone moieties .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 408.9 g/mol for analogous compounds) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for verifying sulfonamide geometry .
Q. How can reaction intermediates be stabilized during synthesis?
Methodological Answer:
- Flow Chemistry : Continuous-flow systems minimize degradation of sensitive intermediates (e.g., diazo compounds) via precise temperature/pH control .
- Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites (e.g., amine functionalities) during multi-step syntheses .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve reaction scalability?
Methodological Answer: DoE statistically optimizes parameters:
Variable Screening : Identify critical factors (e.g., solvent ratio, catalyst loading) via Plackett-Burman design .
Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. pressure) to maximize yield .
Robustness Testing : Validate reproducibility under minor parameter fluctuations (e.g., ±5°C temperature shifts) .
Q. Example DoE Workflow
Define objectives (e.g., >90% yield).
Select factors (temperature, solvent ratio).
Conduct fractional factorial experiments.
Analyze data via ANOVA.
Validate optimal conditions .
Q. What computational approaches predict bioactivity and target interactions?
Methodological Answer:
- Molecular Docking : Simulate ligand-receptor binding (e.g., with sulfonamide moieties targeting enzymes like carbonic anhydrase) using AutoDock Vina .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Case Study : Analogous compounds showed anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 2.3 µM) in silico .
Q. How to resolve contradictions in spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values to detect anomalies .
- Synchrotron XRD : High-resolution crystallography (≤0.8 Å) resolves ambiguities in bond lengths/angles .
- Dynamic NMR : Study temperature-dependent spectra to identify conformational flexibility causing discrepancies .
Example : A 2024 study resolved conflicting NOESY signals by identifying rotameric equilibria in the thiazolidinone ring .
Q. What strategies mitigate byproduct formation in sulfonamide coupling?
Methodological Answer:
- Stoichiometric Control : Limit excess reagents (e.g., sulfonyl chlorides) to prevent over-substitution .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics, reducing time for side reactions (e.g., hydrolysis) .
- In-line Purification : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
Q. How to evaluate pharmacokinetic properties in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
